![molecular formula C11H15N3O3S2 B2723719 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1448052-39-8](/img/structure/B2723719.png)
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide” is a complex organic compound. It contains a cyclopropylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and an acetamide group. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[5,4-c]pyridine ring, the introduction of the cyclopropylsulfonyl group, and the attachment of the acetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[5,4-c]pyridine ring suggests that the compound may have aromatic properties, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the acetamide group suggests that it could undergo reactions typical of amides, such as hydrolysis. The thiazolo[5,4-c]pyridine ring and the cyclopropylsulfonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .科学的研究の応用
Anticancer and Antiproliferative Activities
A study by Xiao-meng Wang et al. explored modifications of a related compound, highlighting its potent anticancer effects and toxicity when orally administered. By replacing the acetamide group with an alkylurea moiety, several derivatives exhibited potent antiproliferative activities against human cancer cell lines, with reduced acute oral toxicity and efficacy in inhibiting tumor growth in mice models. This suggests potential research applications of N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide in cancer therapy, particularly in designing compounds with improved therapeutic indices (Xiao-meng Wang et al., 2015).
Antimalarial and Antiviral Potential
Asmaa M. Fahim and Eman H. I. Ismael's work on sulfonamide derivatives, including a reactivity investigation and antimalarial activity assessment, indicates the versatility of these compounds in combating infectious diseases. The sulfonamides showed significant in vitro antimalarial activity, characterized by desirable ADMET properties. Additionally, their theoretical and molecular docking studies suggest these compounds' potential applications in drug discovery, especially as antimalarial agents or in exploring their efficacy against other viral infections like COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Insecticidal Use
The synthesis and insecticidal assessment against the cotton leafworm by A. Fadda et al. demonstrate the agricultural applications of similar compounds. The study involved synthesizing various heterocycles, indicating their potential use in developing new insecticidal agents. This aspect of research could be relevant for N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide in understanding its potential efficacy and safety as an insecticidal compound (A. Fadda et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-7(15)12-11-13-9-4-5-14(6-10(9)18-11)19(16,17)8-2-3-8/h8H,2-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBQSOPXQIDKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


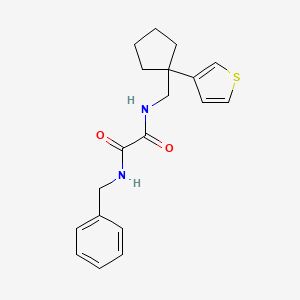
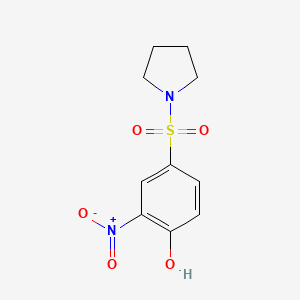
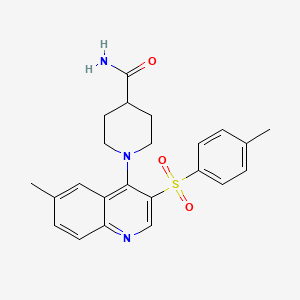
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2723641.png)
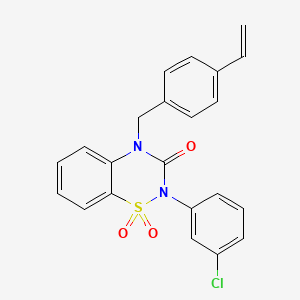
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2723644.png)
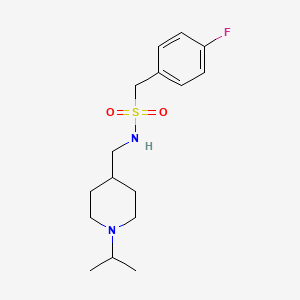
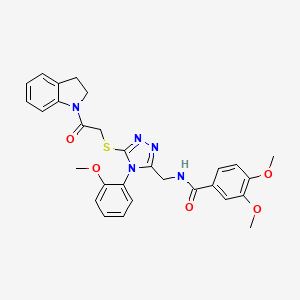
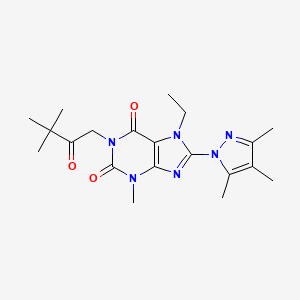
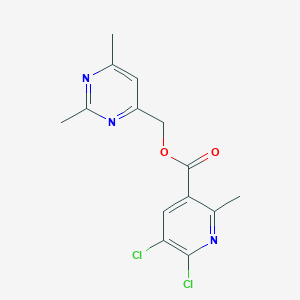
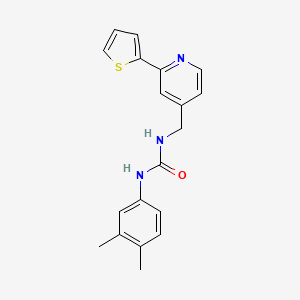
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)